molecular formula C11H11BrF3NO2 B6599770 2-bromo-2-methyl-N-[4-(trifluoromethoxy)phenyl]propanamide CAS No. 1770260-72-4

2-bromo-2-methyl-N-[4-(trifluoromethoxy)phenyl]propanamide

Cat. No.: B6599770
CAS No.: 1770260-72-4
M. Wt: 326.11 g/mol
InChI Key: FNDWXLSFVDVKHG-UHFFFAOYSA-N
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Description

2-bromo-2-methyl-N-[4-(trifluoromethoxy)phenyl]propanamide is an organic compound that features a bromine atom, a methyl group, and a trifluoromethoxy-substituted phenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-2-methyl-N-[4-(trifluoromethoxy)phenyl]propanamide typically involves the bromination of 2-methylpropanamide followed by the introduction of the trifluoromethoxy-substituted phenyl group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity of the bromine.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-2-methyl-N-[4-(trifluoromethoxy)phenyl]propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azides or thiocyanates.

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

2-bromo-2-methyl-N-[4-(trifluoromethoxy)phenyl]propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-2-methyl-N-[4-(trifluoromethoxy)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and trifluoromethoxy group can enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of biological pathways and effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-2-methyl-N-phenylpropanamide
  • 2-bromo-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide
  • 2-bromo-2-methyl-N-[4-(methoxy)phenyl]propanamide

Uniqueness

2-bromo-2-methyl-N-[4-(trifluoromethoxy)phenyl]propanamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with enhanced performance.

Properties

IUPAC Name

2-bromo-2-methyl-N-[4-(trifluoromethoxy)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF3NO2/c1-10(2,12)9(17)16-7-3-5-8(6-4-7)18-11(13,14)15/h3-6H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDWXLSFVDVKHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=CC=C(C=C1)OC(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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